Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
Description
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H |
InChI Key |
OXCPZUHQMQFKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(CCO2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization and Formation of the Bicyclic Core
- The bicyclic core is typically constructed by cyclization reactions involving precursors such as succinaldehyde or related dialdehydes.
- A key step involves treatment of succinaldehyde with chiral secondary amine catalysts and acidic co-catalysts in aprotic organic solvents at controlled concentrations (~1-2 M) to form lactol intermediates, which are precursors to the bicyclic structure.
- The use of chiral catalysts ensures stereochemical control, yielding the desired (3aS,6aR) isomer.
Reduction and Functional Group Transformations
- The lactol intermediates undergo reduction (e.g., catalytic hydrogenation) to saturate the ring system and introduce the hexahydro configuration.
- Catalytic hydrogenation using Wilkinson’s catalyst under mild conditions (room temperature, hydrogen atmosphere) has been employed to reduce olefinic bonds selectively, preserving stereochemistry.
- Removal of protecting groups (e.g., silyl ethers) is performed using reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), facilitating further functionalization.
Introduction of the Amine Group and Hydrochloride Formation
- The amine functionality is introduced by nucleophilic substitution or reductive amination on the bicyclic intermediate.
- Subsequent treatment with hydrochloric acid or HCl gas converts the free amine into its hydrochloride salt, improving compound stability and solubility.
- The hydrochloride salt is typically isolated by crystallization from ethanol or other suitable solvents.
Purification Techniques
- Purification is achieved through crystallization, distillation, or column chromatography using silica gel with appropriate eluents (e.g., petroleum ether/ethyl acetate mixtures).
- Automated systems may be employed in industrial settings to optimize reaction parameters and purification efficiency.
Detailed Synthesis Example (Generalized)
Reaction Conditions and Optimization
- Temperature control is critical, typically maintained between 0°C and room temperature during sensitive steps to preserve stereochemistry and prevent side reactions.
- Solvent choice is crucial; aprotic solvents such as dichloromethane, tetrahydrofuran, or ethanol are commonly used depending on the step.
- Acidic co-catalysts like benzylammonium trifluoroacetate or morpholinium trifluoroacetate enhance reaction rates and selectivity in cyclization steps.
- Hydrogenation conditions are mild to avoid over-reduction or ring opening.
Research Findings and Analytical Data
- Characterization of intermediates and final product is performed by FT-IR, ^1H-NMR, mass spectrometry, and chromatographic purity assessments.
- Stereochemical purity is confirmed by chiral chromatography and X-ray crystallography when applicable.
- Yields for individual steps range from 55% to over 95%, depending on reaction optimization and purification methods.
Summary Table of Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Succinaldehyde + chiral amine + acid catalyst, DCM, 0-25°C | ~70-85 | Stereoselective lactol formation |
| Catalytic hydrogenation | Wilkinson’s catalyst, H2, rt, 3 h | 90-95 | Selective olefin reduction |
| Deprotection | TBAF in THF | 85-90 | Removal of silyl groups |
| Amination | Reductive amination or substitution | 80-90 | Introduction of amine |
| Hydrochloride formation | HCl in ethanol or gas | Quantitative | Salt formation and crystallization |
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride has several notable applications:
- Pharmaceutical Development: It shows promise due to its potential neuropharmacological effects.
- Synthesis of Complex Molecules: It is used as a building block to synthesize more complex molecules and modify compounds for specific uses.
- Receptor Interaction Studies: It is used to study binding affinity and efficacy with various receptors, which is crucial for assessing the therapeutic potential and safety in clinical settings.
Preliminary research indicates potential neuropharmacological effects of This compound. Studies have explored its binding affinity and efficacy with various receptors, which is important for assessing its therapeutic potential and safety in clinical settings.
Chemical Reactions
This compound can undergo several chemical reactions:
- Acylation: Reactions with acylating agents introduce acyl groups.
- Alkylation: Reactions with alkylating agents introduce alkyl groups.
- Condensation: Condensation reactions combine molecules, often with the loss of water.
These reactions are essential for synthesizing more complex molecules or modifying the compound for specific applications.
Mechanism of Action
The mechanism of action of hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Bicyclic Amine Derivatives
Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride belongs to a class of bicyclic amines with fused ring systems. Key analogs include:
Key Differences :
- Ring System : The target compound features a furan ring fused to cyclopentane, while Hexahydrocyclopenta[c]pyrrol-2(1H)-amine HCl contains a pyrrole ring (). This difference alters electronic properties, with pyrrole derivatives exhibiting higher basicity due to nitrogen’s lone pair.
- Substituents : The methoxy-substituted analog () shows increased steric hindrance and altered solubility compared to the parent compound.
Physicochemical Properties
Hydrochloride salts of bicyclic amines generally exhibit enhanced solubility in polar solvents. For example:
- Hexahydro-2H-cyclopenta[b]furan-3a-amine HCl: Soluble in water (>50 mg/mL) and methanol, with a melting point (mp) range of 202–206°C (inferred from similar bicyclic hydrochlorides in and ).
- Hexahydrocyclopenta[c]pyrrol-2(1H)-amine HCl : Lower solubility in water (~30 mg/mL) due to the hydrophobic pyrrole ring ().
Pharmacological Relevance
The bicyclic furan system may enhance blood-brain barrier permeability compared to pyrrole derivatives ().
Biological Activity
Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a cyclopentane ring fused with a tetrahydrofuran moiety. Its molecular formula is with a molecular weight of approximately 163.65 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various laboratory and pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of HIV-1 protease, a crucial enzyme in the HIV life cycle. By binding to the active site of the protease, it prevents the cleavage of viral polyprotein precursors, thereby inhibiting the production of mature infectious viral particles.
- Hydrogen Bonding : The amine group in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This interaction can modulate several biological pathways.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
- Antiviral Activity : Studies have shown that derivatives of this compound exhibit significant antiviral properties against HIV-1. For instance, certain C3-substituted derivatives have demonstrated potent enzyme inhibitory activity and effectiveness against multidrug-resistant variants .
- Neuropharmacological Effects : Preliminary investigations suggest potential neuropharmacological effects, although more research is needed to elucidate these findings fully.
Comparative Analysis
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Hexahydro-2H-cyclopenta[b]furan-3a-am | Cyclopentane fused with tetrahydrofuran | Inhibits HIV-1 protease; potential neuroactivity |
| Cyclobutane | Four-membered ring | Less flexible; limited biological activity |
| Tetrahydrofuran | Saturated five-membered ring | Lacks amine functionality; primarily used as solvent |
| 1-Aminoindane | Indole-like structure | Different aromatic characteristics |
| 1-Aminocyclopentanol | Cyclopentane with hydroxyl group | Alters reactivity due to additional hydroxyl group |
Case Studies and Research Findings
Several studies have explored the efficacy and safety profiles of this compound:
- Design and Synthesis of HIV Inhibitors : A study reported the design and synthesis of various C3-functionalized cyclopentanyltetrahydrofurans that showed promising inhibitory activity against HIV protease. The structure–activity relationship (SAR) highlighted the importance of specific functional groups in enhancing antiviral potency .
- Molecular Insights from X-ray Crystallography : X-ray crystal structures have provided insights into how hexahydro-2H-cyclopenta[b]furan derivatives interact with HIV protease, revealing extensive hydrogen-bonding networks that contribute to their inhibitory effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of cyclopenta[b]furan derivatives often involves cyclization strategies, such as acid-catalyzed ring closure or transition-metal-mediated reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using palladium or rhodium complexes) may be employed. Post-synthesis, optical rotation measurements (e.g., −44° in methanol for a related compound ) and chiral HPLC with polysaccharide-based columns can validate enantiomeric purity. Evidence from structurally similar compounds suggests that protecting groups (e.g., benzoyloxy ) are critical to prevent undesired side reactions during amine functionalization.
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including , , and 2D techniques like COSY and NOESY) are essential for confirming the core cyclopenta[b]furan structure and amine hydrochloride salt formation. Purity can be assessed via HPLC with UV detection (≥95% purity thresholds ). Melting point analysis (e.g., 117–119°C for a related lactone ) and thermogravimetric analysis (TGA) provide additional stability insights.
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis of the amine hydrochloride moiety. Degradation can be monitored via periodic HPLC analysis, focusing on by-products such as free amine or cyclopenta[b]furan lactone derivatives . Humidity-controlled environments are recommended, as hygroscopic properties may alter crystallinity.
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what chiral stationary phases are optimal?
- Methodological Answer : Chiral resolution can be achieved using supercritical fluid chromatography (SFC) with cellulose tris(3,5-dimethylphenylcarbamate) columns, which have demonstrated efficacy for cyclopenta[b]furan analogs . Preparative-scale separation may require simulated moving bed (SMB) chromatography. Enantiomeric excess (ee) should be quantified via circular dichroism (CD) spectroscopy or chiral HPLC with a van’t Hoff analysis to validate temperature-dependent selectivity.
Q. What in vitro models are suitable for evaluating the pharmacological activity of this compound, particularly in neurotransmitter systems?
- Methodological Answer : Receptor binding assays (e.g., NMDA or σ-1 receptors) using radiolabeled ligands (e.g., -MK-801) can assess affinity. Functional activity should be tested in primary neuronal cultures or transfected HEK293 cells expressing human receptors. Dose-response curves (0.1–100 µM) with positive controls (e.g., phencyclidine derivatives ) and negative controls (e.g., receptor antagonists) are critical. Data interpretation must account for potential off-target effects, as cyclopenta[b]furan cores may interact with lipid membranes .
Q. How do substituents on the cyclopenta[b]furan core influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : Substituents like hydroxyl or benzoyloxy groups (e.g., at the 5-position ) can sterically hinder or electronically activate the amine for nucleophilic reactions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction sites by analyzing frontier molecular orbitals. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended. For example, electron-withdrawing groups may reduce amine basicity, altering hydrochloride salt formation efficiency .
Contradictions and Limitations in Current Data
- Stereochemical Assignments : While optical rotation data are available for related compounds (e.g., −44° for the Corey lactone ), the exact configuration of this compound remains unverified in the literature. X-ray crystallography is needed to confirm absolute stereochemistry.
- Toxicity Data : Limited toxicological profiles exist; one study classifies a derivative as a skin sensitizer (Category 1 ), but extrapolation to the target compound requires caution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
